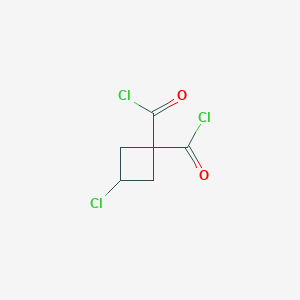
3-Chlorocyclobutane-1,1-dicarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorocyclobutane-1,1-dicarbonyl dichloride is a chemical compound with the molecular formula C6H6Cl2O2. It is a derivative of cyclobutane, a four-membered carbon ring, with two carbonyl chloride groups and one chlorine atom attached to the ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of 3-Chlorocyclobutane-1,1-dicarbonyl dichloride typically involves the chlorination of cyclobutane derivatives. One common method is the reaction of cyclobutane-1,1-dicarboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction proceeds as follows:
Cyclobutane-1,1-dicarboxylic acid+SOCl2→3-Chlorocyclobutane-1,1-dicarbonyl dichloride+SO2+HCl
This reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.
Chemical Reactions Analysis
3-Chlorocyclobutane-1,1-dicarbonyl dichloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction: It can be reduced to 3-chlorocyclobutane-1,1-diol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, it hydrolyzes to form 3-chlorocyclobutane-1,1-dicarboxylic acid and hydrochloric acid.
Scientific Research Applications
3-Chlorocyclobutane-1,1-dicarbonyl dichloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, which are studied for their potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Chlorocyclobutane-1,1-dicarbonyl dichloride involves its reactivity with nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into the cyclobutane ring.
Comparison with Similar Compounds
3-Chlorocyclobutane-1,1-dicarbonyl dichloride can be compared with other cyclobutane derivatives, such as:
Cyclobutane-1,1-dicarboxylic acid: Lacks the chlorine atom and carbonyl chloride groups, making it less reactive.
Cyclobutane-1,1-dicarbonyl dichloride: Similar structure but without the chlorine atom, leading to different reactivity and applications.
3-Bromocyclobutane-1,1-dicarbonyl dichloride: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and selectivity in chemical reactions.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research.
Properties
CAS No. |
89582-02-5 |
|---|---|
Molecular Formula |
C6H5Cl3O2 |
Molecular Weight |
215.5 g/mol |
IUPAC Name |
3-chlorocyclobutane-1,1-dicarbonyl chloride |
InChI |
InChI=1S/C6H5Cl3O2/c7-3-1-6(2-3,4(8)10)5(9)11/h3H,1-2H2 |
InChI Key |
CEEYQDPQYPWSMP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(=O)Cl)C(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14398358.png)
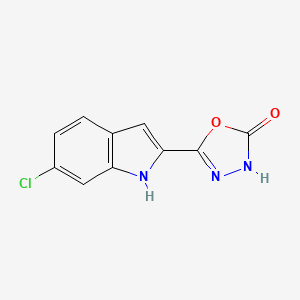
![Silane, trimethyl[(4,5,6,7-tetrahydro-2-oxepinyl)oxy]-](/img/structure/B14398376.png)
![Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate](/img/structure/B14398382.png)
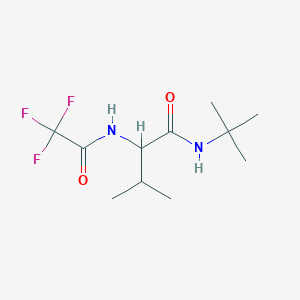
![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]pyridine](/img/structure/B14398392.png)
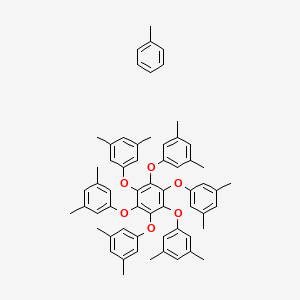
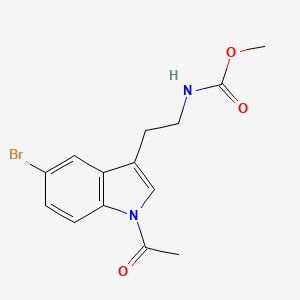
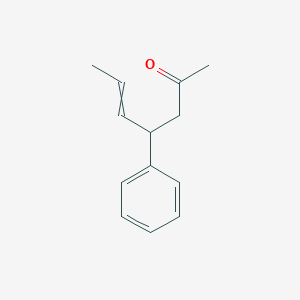
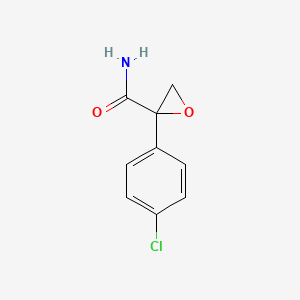
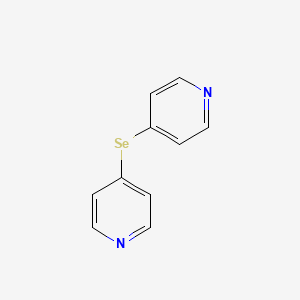
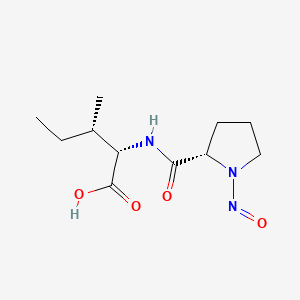
![N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide](/img/structure/B14398421.png)
![Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)-](/img/structure/B14398422.png)
